molecular formula C2H6O4S B144064 Di((2H3)methyl) sulphate CAS No. 15199-43-6

Di((2H3)methyl) sulphate

Cat. No.: B144064
CAS No.: 15199-43-6
M. Wt: 132.17 g/mol
InChI Key: VAYGXNSJCAHWJZ-WFGJKAKNSA-N
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Description

Di((2H3)methyl) sulphate, also known as the dimethyl ester of sulfuric acid, is a chemical compound with the molecular formula C2H6O4S. It is a colorless, oily liquid with a faint onion-like odor. This compound is primarily used as a methylating agent in organic synthesis due to its high reactivity and efficiency .

Mechanism of Action

Target of Action

Di((2H3)methyl) sulphate, also known as Dimethylsulfate-d6, is a highly reactive chemical that primarily targets biologically active molecules . It acts as an alkylating agent , introducing alkyl radicals into these molecules and thereby preventing their proper functioning . It can also act as an immunosuppressive agent , suppressing immune function through several mechanisms of action .

Mode of Action

Dimethylsulfate-d6 interacts with its targets by transferring one methyl group more quickly than the second . This methylation process is assumed to occur via an SN2 reaction . The compound’s high reactivity makes it a preferred methylating agent in organic synthesis .

Biochemical Pathways

Given its role as a methylating agent, it can be inferred that it likely affects pathways involving phenols, amines, and thiols . These molecules are common targets for methylation, which can alter their function and impact various biochemical pathways.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that the compound is a colorless, oily liquid with a slight onion-like odor . It has a vapor pressure of 0.7 mmHg at 25 °C , suggesting that it can readily evaporate into the air, which may influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of Dimethylsulfate-d6’s action largely stem from its alkylating and immunosuppressive properties . As an alkylating agent, it can prevent the proper functioning of biologically active molecules, potentially leading to cytotoxic effects . As an immunosuppressive agent, it can diminish the extent and/or voracity of an immune response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its vapor pressure suggests that temperature can affect its evaporation rate and thus its distribution in the environment . Moreover, its toxicity and reactivity indicate that it poses significant environmental hazards .

Chemical Reactions Analysis

Types of Reactions: Di((2H3)methyl) sulphate undergoes various types of chemical reactions, including:

    Substitution Reactions: It is commonly used in methylation reactions where it transfers a methyl group to nucleophiles such as phenols, amines, and thiols.

    Hydrolysis: It reacts with water to produce methanol and sulfuric acid.

Common Reagents and Conditions:

    Nucleophiles: Phenols, amines, and thiols.

    Conditions: Typically, these reactions are carried out under mild conditions to prevent decomposition of the compound.

Major Products:

Scientific Research Applications

Di((2H3)methyl) sulphate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Diethyl Sulphate: Another ester of sulfuric acid, used similarly as a methylating agent.

    Methyl Triflate: A more reactive methylating agent, often used as an alternative to di((2H3)methyl) sulphate.

    Dimethyl Carbonate: A less toxic alternative used in methylation reactions.

Uniqueness: this compound is unique due to its high reactivity and efficiency as a methylating agent. While other compounds like methyl triflate are more reactive, this compound is preferred in many industrial applications due to its cost-effectiveness and availability .

Properties

IUPAC Name

bis(trideuteriomethyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYGXNSJCAHWJZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164923
Record name Di((2H3)methyl) sulphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15199-43-6
Record name Methan-d3-ol, 1,1′-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15199-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di((2H3)methyl) sulphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di((2H3)methyl) sulphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di[(2H3)methyl] sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was dimethylsulfate-d6 employed in the structural elucidation of cinepazide metabolites?

A: Researchers utilized dimethylsulfate-d6 to determine the position of demethylation in two cinepazide metabolites (M-III and M-V) isolated from rat urine []. By methylating the metabolites with dimethylsulfate-d6 and subsequently analyzing them using FT-NMR spectrometry, the researchers could pinpoint the exact location of the hydroxyl group introduced by the demethylation process. This method provided crucial information for confirming the structures of these metabolites.

Q2: Are there other applications of dimethylsulfate-d6 in synthetic chemistry beyond its use as an internal standard?

A: Yes, dimethylsulfate-d6 is a versatile reagent for introducing deuterium-labeled methyl groups into molecules. In one study, it facilitated the synthesis of deuterium and 15N‐labelled 2,5‐Bis[5‐(methoxyamidino)‐2‐pyridyl]furan derivatives []. This demonstrates its utility in preparing isotopically labelled compounds for various research applications, including mechanistic studies and drug development.

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